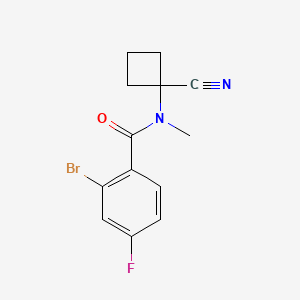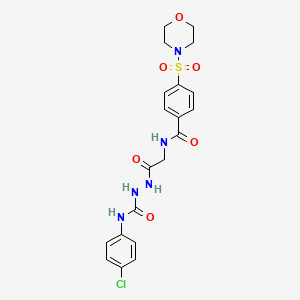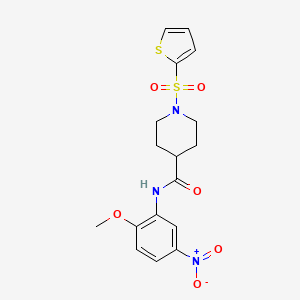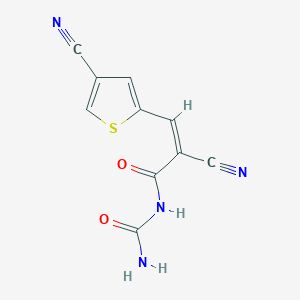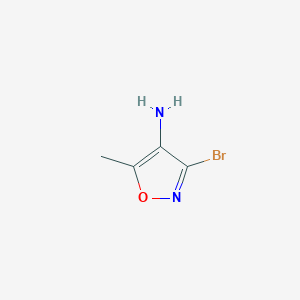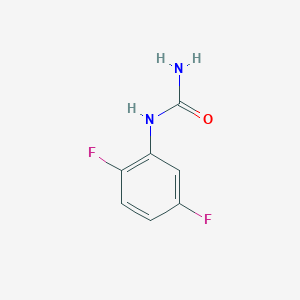
(2,5-Difluorophenyl)urea
Übersicht
Beschreibung
(2,5-Difluorophenyl)urea, also known as DFP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white powder that is soluble in polar solvents such as water, ethanol, and methanol. DFP is an important intermediate in the synthesis of various organic compounds and has been used in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Herbicide Research
(2,5-Difluorophenyl)urea derivatives have been studied for their use as selective herbicides in agriculture. Gardner et al. (1985) evaluated analogs of this compound and found that the N-cyclopropyl-, N-n-butyl-, and N-n-pentyl-derivatives of 2,5-difluorophenyl urea demonstrated significant herbicidal activity. These compounds showed strong correlation with phytotoxicity in post-emergence application, which could be beneficial in grain sorghum cultivation (Gardner et al., 1985).
Crystallography and Molecular Structure
Research on 2,5-difluorophenyl urea derivatives has also contributed to the field of crystallography and understanding molecular structures. Yan et al. (2007, 2008) explored the crystal structures of various derivatives, analyzing their molecular conformations and intermolecular hydrogen bonding patterns. This type of research aids in the understanding of molecular interactions and stability, which is crucial in the development of new chemical compounds (Yan et al., 2007), (Yan et al., 2008).
Antitrypanosomal Activity
A significant application of urea derivatives, including (2,5-difluorophenyl)urea, is in the development of drugs for human African trypanosomiasis. Patrick et al. (2017) found that specific analogues of urea derivatives were potent against Trypanosoma brucei, the causative agent of this disease. Their research highlights the potential of these compounds in creating effective treatments for neglected tropical diseases (Patrick et al., 2017).
Insecticide Research
Studies have also focused on the use of 2,5-difluorophenyl urea derivatives as insecticides. Research on compounds like 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea has shown their effectiveness in inhibiting chitin synthesis in insects, which is crucial for their development and survival. This line of research has implications for controlling agricultural pests and disease vectors (Deul et al., 1978).
Renewable Resource-Based Polymers
Another interesting application of urea derivatives is in the synthesis of polymers from renewable resources. Amarasekara et al. (2009) explored the condensation of 2,5-diformylfuran (a renewable resource-based monomer) with urea to create a new type of crystalline polymer resin. This research contributes to the development of sustainable materials and eco-friendly manufacturing processes (Amarasekara et al., 2009).
Drug Design and Development
Lastly, the urea functionality, including that of 2,5-difluorophenyl urea, is increasingly being used in drug design due to its unique hydrogen bonding capabilities. This characteristic makes it useful for creating specific drug-target interactions and modulating the selectivity, stability, and toxicity of lead molecules in medicinal chemistry (Jagtap et al., 2017).
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQZCTWUDKJFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)

